N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-methylpropanamide
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Overview
Description
N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-methylpropanamide is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-methylpropanamide typically involves the reaction of 3-chloro-4-fluoroaniline with isothiocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed to ensure complete reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The purification process may involve multiple steps, including filtration, distillation, and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another thiourea derivative with similar biological activities.
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide: Shares structural similarities and exhibits comparable biological properties.
Uniqueness
N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-methylpropanamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its electrophilicity and binding affinity to molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2OS/c1-6(2)10(16)15-11(17)14-7-3-4-9(13)8(12)5-7/h3-6H,1-2H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNISYPSJFIUSGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)NC1=CC(=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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